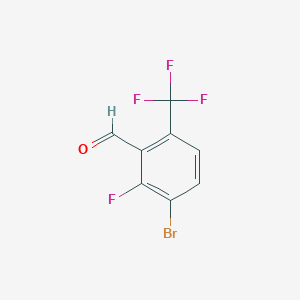

3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H3BrF4O . It has a molecular weight of 271.01 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H3BrF4O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-3H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid compound .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

One significant application of halogenated benzaldehydes involves the synthesis of heterocyclic compounds. For instance, the silica gel-assisted preparation method enables the synthesis of 2,4,7-trihalobenzo[b]thiophenes and 4,7-dihalobenzo[b]thiophenes from 2-fluoro-3,6-dihalo-benzaldehydes, showcasing a versatile route to these heterocycles with moderate to excellent yields (Mikami et al., 2019).

Functionalization of Pyridines

Another application is observed in the regioexhaustive functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, where benzaldehydes, including those with halogen substituents, serve as key intermediates for converting pyridines into carboxylic acids, demonstrating the role of halogenated benzaldehydes in the functionalization of aromatic compounds (Cottet et al., 2004).

Development of Organic Synthesis Methodologies

The compound also plays a role in developing new organic synthesis methodologies. For example, it has been utilized in the Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes, facilitating the synthesis of quinazoline and fused isoindolinone scaffolds, highlighting its importance in constructing complex organic structures (Wu et al., 2021).

Synthesis of Copolymers

Furthermore, halogenated benzaldehydes, including 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde, are utilized in the synthesis of novel copolymers, showcasing their application in materials science. These copolymers exhibit unique properties such as high glass transition temperatures and thermal stability, indicating their potential in developing new materials (Kharas et al., 2015).

Palladium-Catalyzed Reactions

Additionally, the palladium-catalyzed trifluoroethylation of organoboronic acids demonstrates the utility of halogenated benzaldehydes in introducing fluorinated moieties into organic molecules, an approach that has significant implications in drug design and development due to the impact of fluorination on biological activity (Zhao & Hu, 2012).

Mécanisme D'action

Mode of Action

The mode of action of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde is currently unknown . It’s crucial to understand how this compound interacts with its targets and the resulting changes to fully comprehend its therapeutic potential.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Propriétés

IUPAC Name |

3-bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJSBNXPUWBXDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C=O)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(p-tolyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2780044.png)

![2-[(3-Chlorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2780053.png)

![(5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2780054.png)

![9-cyclohexyl-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2780055.png)

![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-1H-indazole-3-carboxamide](/img/structure/B2780066.png)